N-benzyl-2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxoacetamide
Description
N-benzyl-2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxoacetamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Properties
IUPAC Name |
N-benzyl-2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxoacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O3/c1-3-25(4-2)21(27)16-26-15-19(18-12-8-9-13-20(18)26)22(28)23(29)24-14-17-10-6-5-7-11-17/h5-13,15H,3-4,14,16H2,1-2H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSJJHRTWMVFTGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)C(=O)C(=O)NCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxoacetamide typically involves multiple steps, starting from readily available substrates. One common method involves the Curtius rearrangement of indole-3-carboxazide to afford N-(indol-3-yl)amides . The reaction conditions often require the use of organic solvents and specific temperature controls to ensure the stability of intermediates and the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to obtain the desired compound in large quantities.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxoacetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
N-benzyl-2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxoacetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-benzyl-2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxoacetamide involves its interaction with specific molecular targets. The indole core can bind to various receptors and enzymes, modulating their activity. This interaction can affect multiple pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other indole derivatives such as:
- Indole-3-acetic acid
- Indole-3-carboxamide
- Indole-2-carboxamide
Uniqueness
What sets N-benzyl-2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxoacetamide apart is its specific substitution pattern, which can confer unique biological activities and chemical reactivity. This makes it a valuable compound for further research and development.
Biological Activity
N-benzyl-2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxoacetamide is a complex organic compound that belongs to the class of indole derivatives. This compound has garnered attention due to its diverse biological activities, particularly in the fields of anti-inflammatory and anticancer research.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 401.46 g/mol. The structure features an indole core, which is known for its ability to interact with various biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The indole moiety can bind to receptors and enzymes, modulating their activity and influencing multiple signaling pathways. This interaction is crucial for its observed therapeutic effects.
Anti-inflammatory Properties
Research has indicated that this compound exhibits significant anti-inflammatory activity. In a study utilizing the rat-paw-edema method, compounds similar to this one demonstrated potential as anti-inflammatory agents, suggesting that this compound may also possess similar properties .
Antitumor Activity
Indole derivatives have been extensively studied for their anticancer properties. Preliminary findings suggest that this compound may inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. Further studies are needed to elucidate the specific pathways involved.
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| Indole-3-acetic acid | Plant growth regulator, potential anticancer | Natural compound |
| Indole-3-carboxamide | Antimicrobial, anticancer | Simple structure |
| N-benzyl derivative | Anti-inflammatory, antitumor | Complex substitution pattern |
This compound stands out due to its unique substitution pattern, which may confer distinct biological activities compared to other indole derivatives.
Case Studies and Research Findings
- Anti-inflammatory Study : In a controlled experiment, researchers evaluated the anti-inflammatory effects of various indole derivatives using the rat-paw-edema model. Results indicated that compounds with similar structures to N-benzyl derivatives significantly reduced edema formation, highlighting their potential therapeutic application in treating inflammatory conditions .
- Anticancer Research : A study focused on indole derivatives reported promising results regarding their ability to inhibit cancer cell proliferation in vitro. The specific mechanisms were linked to the modulation of apoptotic pathways and inhibition of cell cycle progression .
Q & A
Q. Key Challenges :
Q. Example Protocol :
How is the structural integrity of this compound validated in academic research?
Level: Basic
Methodological Answer:
Validation relies on spectroscopic and chromatographic techniques:
¹H/¹³C NMR : Confirm substitution patterns:
- Indole C3 proton (δ 7.8–8.2 ppm) .
- Diethylamino group (δ 1.1–1.3 ppm for CH₃, δ 3.3–3.5 ppm for N-CH₂) .
IR Spectroscopy : Amide C=O stretch (~1650–1680 cm⁻¹) and indole N-H (~3400 cm⁻¹) .
Mass Spectrometry (MS) : Molecular ion peak at m/z 458.562 (C₂₇H₃₀N₄O₃) .
HPLC-PDA : Purity >95% using a C18 column (ACN:H₂O gradient) .
Critical Note : Discrepancies in spectral data (e.g., shifted indole peaks) may indicate residual solvents or tautomerism; deuterated DMSO is preferred for NMR to minimize exchange broadening .
What in vitro assays are recommended to evaluate its biological activity?
Level: Basic
Methodological Answer:
Initial screening focuses on target-agnostic assays:
Cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculation .
Anti-inflammatory Activity : Inhibition of COX-2 or TNF-α in LPS-stimulated macrophages .
Apoptosis Markers : Flow cytometry for Annexin V/PI staining .
Q. Protocol Example :
- MTT Assay : Incubate cells with 1–100 µM compound for 48h. Measure absorbance at 570 nm .
- COX-2 Inhibition : Use a fluorometric kit (e.g., Cayman Chemical) with 10 µM NS-398 as a positive control .
How can researchers resolve contradictions in reported bioactivity data for indole derivatives?
Level: Advanced
Methodological Answer:
Contradictions often arise from structural modifications or assay conditions:
Structure-Activity Relationship (SAR) Analysis : Compare substituent effects:
- Diethylamino vs. dimethylamino groups alter solubility and target affinity .
- Benzyl vs. fluorobenzyl groups impact metabolic stability .
Assay Standardization :
- Use identical cell lines/passage numbers.
- Validate with reference compounds (e.g., doxorubicin for cytotoxicity) .
Meta-Analysis : Pool data from multiple studies using tools like RevMan to calculate weighted effect sizes .
Case Study : A 2023 study found that N-(4-fluorobenzyl) analogs showed 2x higher COX-2 inhibition than benzyl derivatives due to enhanced electron-withdrawing effects .
What strategies improve the pharmacokinetic profile of this compound?
Level: Advanced
Methodological Answer:
Address poor solubility/bioavailability through:
Prodrug Design : Introduce phosphate esters at the acetamide group to enhance aqueous solubility .
Lipid Formulations : Nanoemulsions (e.g., Labrafil®) or liposomes for sustained release .
Metabolic Stability : Replace labile esters with amides; CYP450 inhibition assays guide structural tweaks .
Q. Data-Driven Optimization :
| Strategy | Outcome |
|---|---|
| PEGylation (5kDa) | 3x increase in half-life (rat plasma) |
| Co-crystallization with succinic acid | Solubility improved from 0.2 mg/mL to 5.1 mg/mL |
How can computational modeling predict target interactions for this compound?
Level: Advanced
Methodological Answer:
Molecular Docking : Use AutoDock Vina to simulate binding to targets (e.g., EGFR, PARP-1):
- Prepare ligand: Optimize geometry at B3LYP/6-31G* level .
- Grid box centered on ATP-binding site (EGFR: 20ų) .
MD Simulations : GROMACS for 100 ns trajectories to assess binding stability (RMSD <2.0 Å acceptable) .
Free Energy Calculations : MM-PBSA to estimate ΔGbinding; values <-7 kcal/mol indicate strong affinity .
Case Study : Docking predicted strong H-bonding between the oxoacetamide group and EGFR Thr766 (binding energy: -9.2 kcal/mol), later validated by SPR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
